KG5 - 877874-85-6

KG5

Catalog Number: EVT-271952
CAS Number: 877874-85-6
Molecular Formula: C20H16F3N7OS
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KG-5 is an orally available PDGFRß and B-Raf allosteric inhibitor.
Source

The identification of KG5 as a chemical compound may arise from specific research contexts or proprietary formulations. Without further context, it is challenging to pinpoint its source or classification.

Classification

Chemical compounds are classified based on their structural, functional, and reactivity characteristics. This classification can include categories such as organic vs. inorganic, functional groups (e.g., alcohols, amines), and their roles in biological or industrial processes.

Synthesis Analysis

Methods

The synthesis of chemical compounds typically involves various methods such as:

  • Organic Synthesis: Utilizing reactions between organic molecules to form new compounds.
  • Catalytic Processes: Employing catalysts to facilitate reactions at lower energy levels.
  • Green Chemistry: Focusing on sustainable methods that minimize waste and reduce hazardous substances.

Technical Details

The specifics of the synthesis would depend on the molecular structure of KG5. Common techniques may include:

  • Refluxing: Heating a reaction mixture while continually condensing vapors back into the liquid.
  • Distillation: Separating components based on differences in boiling points.
  • Chromatography: Purifying compounds based on their movement through a stationary phase.
Molecular Structure Analysis

Structure

The molecular structure of KG5 would be represented using chemical notation, typically showing the arrangement of atoms and the types of bonds (single, double, etc.).

Data

Key data points for any compound include:

  • Molecular Formula: Represents the number and types of atoms present.
  • Molecular Weight: The sum of the atomic weights of all atoms in the molecule.
Chemical Reactions Analysis

Reactions

The reactivity of KG5 would depend on its functional groups and molecular structure. Common types of reactions include:

  • Substitution Reactions: One atom or group is replaced by another.
  • Addition Reactions: Atoms or groups are added to a molecule.
  • Elimination Reactions: Atoms or groups are removed from a molecule.

Technical Details

Understanding reaction mechanisms involves studying how reactants transform into products, including identifying intermediates and transition states.

Mechanism of Action

Process

The mechanism of action describes how KG5 interacts at the molecular level, which can involve:

  • Enzyme Interactions: Binding to enzymes and altering their activity.
  • Receptor Binding: Interacting with cellular receptors to trigger physiological responses.

Data

Quantitative data such as binding affinities, rate constants, and reaction kinetics are essential for understanding the mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties may include:

  • Melting Point: Temperature at which a solid becomes a liquid.
  • Boiling Point: Temperature at which a liquid becomes vapor.
  • Solubility: Ability to dissolve in solvents like water or organic solvents.

Chemical Properties

Chemical properties encompass reactivity with other substances, stability under various conditions, and potential toxicity.

Applications

Scientific Uses

Potential applications for KG5 could span various fields such as:

  • Pharmaceuticals: If it has therapeutic properties, it may be used in drug formulations.
  • Agriculture: As a pesticide or herbicide if it exhibits biological activity against pests.
  • Industrial Chemistry: In manufacturing processes or as an intermediate in chemical syntheses.
Introduction to KG5: Biochemical Profile & Research Significance

KG5 (CAS 877874-85-6) represents a strategically designed small molecule inhibitor targeting key kinases implicated in tumor angiogenesis and proliferation. Its significance lies in its dual allosteric mechanism, which simultaneously disrupts PDGFRβ and B-Raf signaling nodes—pathways frequently co-opted in aggressive carcinomas and leukemia. Unlike ATP-competitive inhibitors, KG5’s unique binding mode circumvents paradoxical kinase activation, making it a valuable tool for probing resistance mechanisms in RAS-driven cancers [3] [9]. Preclinical studies highlight its broad anti-neoplastic activity, spanning renal cell carcinoma, glioblastoma, and pancreatic tumor models, where it suppresses both tumor growth and angiogenesis through multi-kinase inhibition [1] [4].

Molecular Characterization of KG5: Structural Analysis & Chemical Properties

KG5 is chemically defined as 2-(methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine with a molecular weight of 459.45 g/mol and empirical formula C₂₀H₁₆F₃N₇OS [1] [7]. The molecule features three distinct pharmacophores:

  • A pyrimidinamine core enabling hinge-region interactions
  • A methylthio moiety enhancing hydrophobic pocket occupancy
  • A 3-(trifluoromethyl)phenyl-anilino triazole group conferring specificity for kinase allosteric sites
  • Solubility & Stability: KG5 exhibits high solubility in DMSO (100 mM) and ethanol (100 mM), with stability maintained at -20°C under desiccated, light-protected conditions [2] [6]. Crystallographic analyses reveal that the trifluoromethyl group induces steric constraints that favor binding to inactive kinase conformations, a property critical for its allosteric function [7].

Table 1: Structural Identifiers of KG5

PropertyValue
IUPAC Name2-(methylsulfanyl)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]pyrimidin-4-amine
SMILESCSC1=NC(OC2=CC=C(C=C2)C3=NN=C(N3)NC4=CC=CC(C(F)(F)F)=C4)=CC(N)=N1
InChI KeyCMYHZFCJPORPHY-UHFFFAOYSA-N
XLogP33.9 (predicted)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

Historical Development of KG5 as a Multi-Target Kinase Inhibitor

KG5 emerged from efforts to overcome limitations of early RAF inhibitors, which paradoxically activated ERK in RAS-mutant tumors. Initial optimization focused on pyrimidine-triazole hybrids screened for simultaneous PDGFRβ/B-Raf inhibition [3]. Key milestones include:

  • 2008–2010: Identification of lead compound "Compound 6" (later KG5) showing >50% growth inhibition across NCI-60 cancer cell lines, independent of RAS/RAF mutation status [9].
  • 2010: Murphy et al. demonstrated KG5’s oral activity, blocking orthotopic renal tumors (100 mg/kg/day) and angiogenesis in mice (50 mg/kg), with pharmacokinetics revealing prolonged half-life (11.5 h) and significant tumor exposure (AUC₀–₁₂ₕ: 14.7 μg·h/mL) [1] [4].
  • 2011: Mielgo et al. linked KG5’s anti-mitotic effects to CRAF-S338 inhibition, revealing a kinase-independent role for RAF in mitosis [9].

KG5’s multi-target profile was rationalized through binding affinity studies:

Kinase TargetKd (nM)Biological Impact
FLT352Suppresses leukemic proliferation
PDGFRα300Blocks stromal activation
PDGFRβ520Inhibits angiogenesis & VSMC migration
c-KIT170Targets gastrointestinal stromal tumors

Table 2: KG5 kinase affinity profile [1] [4]

KG5 in the Context of RAF Kinase Inhibition: Evolutionary Significance

KG5 represents a paradigm shift from Type I/II ATP-competitive inhibitors to Type III allosteric modulators. Its evolutionary significance stems from three key attributes:

  • Dimerization Disruption: By stabilizing the autoinhibited RAF conformation, KG5 prevents both homodimerization (B-Raf/B-Raf) and heterodimerization (B-Raf/C-Raf)—events that drive resistance to vemurafenib-like inhibitors [3] [9].

  • MEK-Independent Mitotic Regulation: KG5 uncovers RAF’s non-catalytic functions. It blocks phospho-S338 CRAF translocation to mitotic spindles, arresting cells in prometaphase by disrupting Plk1 activation—a effect unobtainable with ATP-competitive RAF or MEK inhibitors [9]:

graph LRKG5 -->|Inhibits| pS338-CRAF -->|Prevents| CRAF/Aurora-A/Plk1 complex -->|Impairs| Plk1 activation --> Pro-metaphase arrest
  • Broad-Spectrum Anti-Angiogenesis: KG5 uniquely suppresses endothelial cell responses to both VEGF and bFGF (EC₅₀: 0.54 μM), unlike selective VEGFR inhibitors. This dual action disrupts compensatory angiogenesis pathways in tumors [1] [4].

In zebrafish embryogenesis models, KG5 (1 μM) selectively blocks late-stage angiogenesis, confirming its utility for studying vascular remodeling [4]. Its ability to inhibit "RAF kinase-independent" scaffolding functions positions KG5 as a prototype for next-generation multi-kinase inhibitors targeting non-enzymatic oncogenic mechanisms.

Properties

CAS Number

877874-85-6

Product Name

KG5

IUPAC Name

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine

Molecular Formula

C20H16F3N7OS

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30)

InChI Key

CMYHZFCJPORPHY-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N

Solubility

Soluble in DMSO

Synonyms

KG-5; KG 5; KG5;

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.